molecular formula C11H10Br2O4 B2422850 ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate CAS No. 827592-32-5

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate

Cat. No.: B2422850
CAS No.: 827592-32-5
M. Wt: 366.005
InChI Key: AKKJWFPSPJAPGY-UHFFFAOYSA-N
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Description

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 and a molecular weight of 366.0 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate has a wide range of applications in scientific research:

Safety and Hazards

Based on the available Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing when handling Ethyl (2,4-dibromo-6-formylphenoxy)acetate . Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dibromo-6-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate derivative followed by formylation. One common method includes the reaction of 2,4-dibromophenol with ethyl chloroacetate in the presence of a base to form the ethyl (2,4-dibromophenoxy)acetate intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of ethyl (2,4-dibromo-6-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (2,4-dibromo-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Properties

IUPAC Name

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJWFPSPJAPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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